
1-Ethenyl-4-fluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-1-vinyl-benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1-vinyl-benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of 4-fluoro-2-methyl-1-vinyl-benzene often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, the Heck coupling reaction is employed for large-scale synthesis, providing high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methyl-1-vinyl-benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methyl-benzaldehyde or 4-fluoro-2-methyl-benzoic acid.
Reduction: Formation of 4-fluoro-2-methyl-ethylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methyl-1-vinyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methyl-1-vinyl-benzene involves its interactions with various molecular targets. The vinyl group allows for reactions with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in diverse chemical pathways, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methyl-benzene: Lacks the vinyl group, resulting in different reactivity and applications.
4-Fluoro-1-vinyl-benzene:
2-Methyl-1-vinyl-benzene: Lacks the fluorine atom, leading to different interactions and reactivity.
Uniqueness
4-Fluoro-2-methyl-1-vinyl-benzene is unique due to the presence of all three substituents (fluorine, methyl, and vinyl groups) on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
3825-64-7 |
|---|---|
Molekularformel |
C9H9F |
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
1-ethenyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
KEZDVVCDQRDBDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




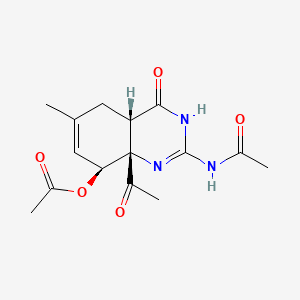
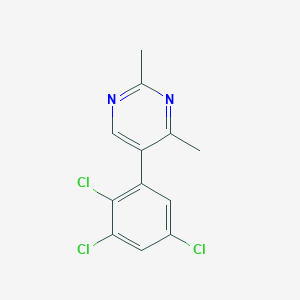
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
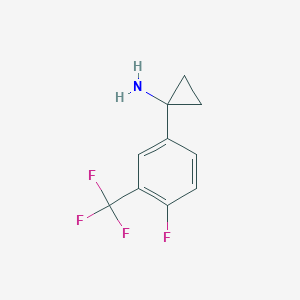
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
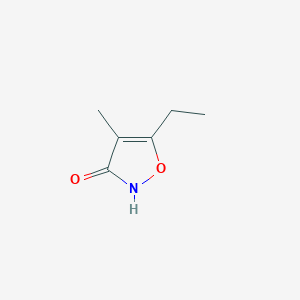
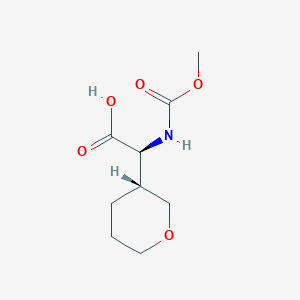
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)

![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
